Cas no 3017-68-3 (2-Butene, 2-bromo-,(2Z)- (9CI))

3017-68-3 structure
Productnaam:2-Butene, 2-bromo-,(2Z)- (9CI)
2-Butene, 2-bromo-,(2Z)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butene, 2-bromo-,(2Z)- (9CI)
- (Z)-2-BROMO-2-BUTENE
- 2-bromo-bis-2-butene
- 2-Bromo-but-2-ene
- 2-bromo-cinnamic acid
- 2-bromo-cis-2-butene
- 2-bromo-trans-2-butene
- 2-Brom-zimtsaeure
- 3-(2-BroMophenyl)-2-propenoic Acid
- 3-(2-Bromophenyl)acrylic acid
- BROMOCINNAMIC ACID,2-
- Cinnamic acid, o-bromo-
- cis-2-bromo-but-2-ene
- Nsc407679
- o-Bromocinnamic acid
- RARECHEM BK HC T304
- trans-2-bromo-2-butene
- trans-2-bromobut-2-ene
- TRANS-2-BROMOCINNAMIC ACID
- cis-2-bromo-2-butene
- (Z)-2-bromobut-2-ene
- UILZQFGKPHAAOU-ARJAWSKDSA-N
- EINECS 225-332-5
- J-017812
- DTXSID001312513
- 2-Butene, 2-bromo-, (2Z)-
- 3017-68-3
- J-802062
- InChI=1/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3
- AS-77763
- 2-BROMO-2-BUTENE
- CS-0444617
- B1412
- (Z)-2-Bromo-2-butene, 97%
- 1-Methyl-1-propenyl Bromide
- D93160
- 2-Bromobut-2-ene
- 2-Butene, 2-bromo-, (E)-
- J-017810
- 13294-71-8
- AKOS015907947
- NSC 20942
- 2-Butene, 2-bromo-
- EN300-103452
- (E)-2-Bromo-2-butene, 96%
- (2Z)-2-Bromobut-2-ene
-
- MDL: MFCD00191841
- Inchi: InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-
- InChI-sleutel: UILZQFGKPHAAOU-ARJAWSKDSA-N
- LACHT: C/C=C(/C)\Br
Berekende eigenschappen
- Exacte massa: 133.97311
- Monoisotopische massa: 133.97311g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 5
- Aantal draaibare bindingen: 0
- Complexiteit: 45.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0Ų
- XLogP3: 2.2
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.331 g/mL at 25 °C(lit.)
- Smeltpunt: -111.2°C
- Kookpunt: 91-92 °C(lit.)
- Vlampunt: Fahrenheit: 30.2 ° f
Celsius: -1 ° c - Brekindex: n20/D 1.459(lit.)
- PSA: 0
- LogboekP: 2.30500
- Oplosbaarheid: Not determined
2-Butene, 2-bromo-,(2Z)- (9CI) Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H225
- Waarschuwingsverklaring: P210
- Vervoersnummer gevaarlijk materiaal:UN 1993 3/PG 2
- WGK Duitsland:3
- Code gevarencategorie: 11
- Veiligheidsinstructies: 16-29-33
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:11
- Verpakkingsgroep:II
- Gevaarsniveau:3.1
- PackingGroup:II
- Opslagvoorwaarde:2-8°C
- Gevaarklasse:3.1
2-Butene, 2-bromo-,(2Z)- (9CI) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2025-02-20 | |
eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-1ml |
2-Butene, 2-bromo-,(2Z)- (9CI) |
3017-68-3 | 1ml |
¥1148.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-5ml |
2-Butene, 2-bromo-,(2Z)- (9CI) |
3017-68-3 | 5ml |
¥4138.0 | 2021-09-04 | ||
Aaron | AR003DEN-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260.00 | 2025-02-10 | |
A2B Chem LLC | AB56243-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$299.00 | 2024-04-20 | |
1PlusChem | 1P003D6B-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$276.00 | 2024-05-06 | |
eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2025-02-25 |
2-Butene, 2-bromo-,(2Z)- (9CI) Gerelateerde literatuur
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1. 123. Mechanism and stereochemistry of the addition of nitrogen dioxide to olefinsJ. C. D. Brand,I. D. R. Stevens J. Chem. Soc. 1958 629
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2. Pyrrolizidine alkaloid biosynthesis: stereochemistry of the formation of isoleucine in Senecio species and of its conversion into necic acidsRosalind Cahill,David H. G. Crout,Maria V. M. Gregorio,Michael B. Mitchell,Urs S. Muller J. Chem. Soc. Perkin Trans. 1 1983 173
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3. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
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4. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
-
5. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenesGeorge Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899
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